molecular formula C21H25N3O B2365722 N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide CAS No. 305346-90-1

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide

Cat. No. B2365722
M. Wt: 335.451
InChI Key: BDNVKVMQYRGMQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with phenyl-2-propanone, also known as phenylacetone . Phenylacetone is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group . The synthesis of imidazole-containing compounds has been reported in the literature, and these compounds show a broad range of chemical and biological properties .

Scientific Research Applications

  • Crystallography and Material Science

    • Application : The compound N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide is used in crystallography studies .
    • Method : The crystal structure of the compound was determined using X-ray single-crystal investigation .
    • Results : The compound crystallizes as a monoclinic crystal system with a space group of P2 1 /c .
  • Pharmaceutical and Medical Research

    • Application : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound you mentioned, have been synthesized and evaluated for their anti-tubercular activity .
    • Method : A series of these derivatives were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Antioxidant Potential

    • Application : Compounds similar to the one you mentioned, specifically (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives, have been synthesized and evaluated for their antioxidant potential .
    • Method : These compounds were synthesized and their antioxidant potential was evaluated using the DPPH assay .
    • Results : The compounds showed good scavenging potential compared to ascorbic acid, which was used as a positive control .
  • Pharmaceutical Development

    • Application : Phenoxy acetamide and its derivatives, which are structurally similar to the compound you mentioned, have been studied for their potential as therapeutic candidates .
    • Method : These compounds were synthesized and their pharmacological activities were studied .
    • Results : The study found that these compounds have potential as therapeutic agents, although specific results were not provided .
  • Collagen Prolyl-4-Hydroxylase Inhibition

    • Application : Certain compounds have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
    • Method : The hydroxyproline assay was used to evaluate the inhibitory potential of these compounds .
    • Results : Two specific compounds were identified as potent inhibitors .
  • Chemotherapy

    • Application : Compounds containing a heterocyclic moiety, such as imidazole, have been used in the development of new drugs .
    • Method : These compounds are synthesized and their biological effects are studied using various chemical techniques and computational chemistry applications .
    • Results : Imidazole and its derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-4-10-20-22-18-13-8-9-14-19(18)23(20)15-21(25)24(16(2)3)17-11-6-5-7-12-17/h5-9,11-14,16H,4,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVKVMQYRGMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide

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